N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
Overview
Description
1,2,4-Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms, one oxygen atom, and two carbon atoms . They are known for their wide range of applications and are often used as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole derivatives often involves the reaction of amidoximes with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction usually takes place in a MOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazoles is characterized by a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
1,2,4-Oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond . This property is actively employed in organic synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary widely depending on their specific structures and substituents . For example, they can exist as white or yellow solids with varying melting points .Scientific Research Applications
Drug Discovery and Development
The 1,2,4-oxadiazole moiety, present in N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide, is a well-known pharmacophore in drug discovery. It’s frequently encountered in active pharmaceutical ingredients with various therapeutic focuses . For instance:
- Ataluren : Used for the treatment of Duchenne muscular dystrophy and other diseases caused by nonsense mutations .
- Azilsartan : Applied for hypertension medication .
- Opicapone : Approved as adjunctive therapy for Parkinson’s disease .
Cancer Therapy
Some 1,2,4-oxadiazole derivatives have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . This suggests that N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be explored for its potential efficacy in inhibiting enzymes that are overexpressed in certain cancer types.
Age-Related Diseases
Compounds with the 1,2,4-oxadiazole ring have been investigated as agents for treating age-related diseases . The compound’s ability to modulate biological pathways associated with aging could be a significant area of research.
Antimicrobial Activity
The 1,2,4-oxadiazole derivatives are also known for their antimicrobial properties . Research into the antimicrobial efficacy of N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could lead to the development of new antibiotics or antiseptics.
Development of Energetic Materials
These heterocycles have been utilized in the development of energetic materials . The structural properties of N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide could be optimized for applications in propellants or explosives.
Organic Synthesis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . This characteristic makes N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide a valuable compound for synthetic chemists looking to create novel organic molecules.
Mechanism of Action
Future Directions
The development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high-energy molecules .
properties
IUPAC Name |
N-methyl-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-14-11(17)8-5-9-12-15-13(16-18-12)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVWTWHZXJYKGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCCC1=NC(=NO1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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